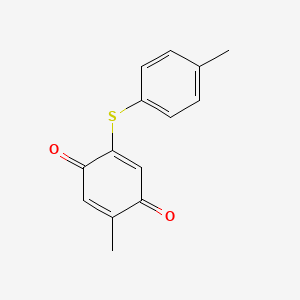
2-Methyl-5-(4-methylphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(4-methylphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C14H14O2S This compound is characterized by a cyclohexa-2,5-diene-1,4-dione core structure substituted with a 2-methyl group and a 4-methylphenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-methylphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2-methyl-1,4-benzoquinone with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group onto the quinone ring. The reaction is conducted in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(4-methylphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding hydroquinone derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conducted in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-5-(4-methylphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(4-methylphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of various cellular processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-1,4-benzoquinone: Similar core structure but lacks the sulfanyl group.
4-Methylthiophenol: Contains the sulfanyl group but lacks the quinone core.
2-Methyl-1,4-benzoquinone: Similar core structure but lacks the 4-methylphenylsulfanyl group.
Uniqueness
2-Methyl-5-(4-methylphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both the 2-methyl and 4-methylphenylsulfanyl groups on the cyclohexa-2,5-diene-1,4-dione core. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
30771-64-3 |
|---|---|
Fórmula molecular |
C14H12O2S |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
2-methyl-5-(4-methylphenyl)sulfanylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H12O2S/c1-9-3-5-11(6-4-9)17-14-8-12(15)10(2)7-13(14)16/h3-8H,1-2H3 |
Clave InChI |
MIBWXUPDCBKVJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC(=O)C(=CC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


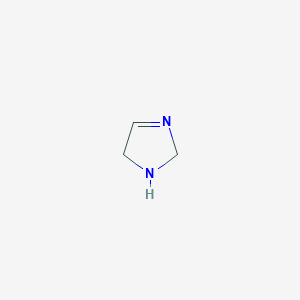
![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
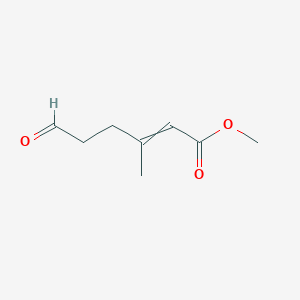
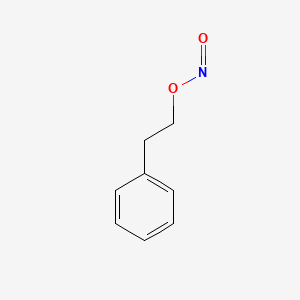
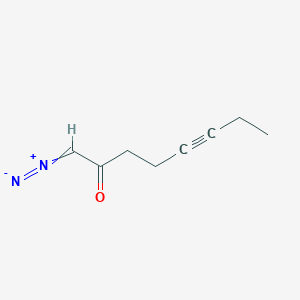
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
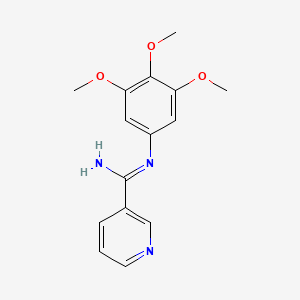
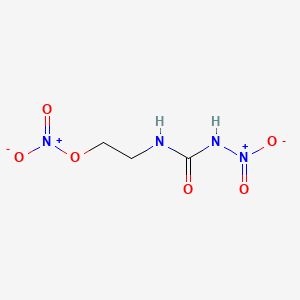
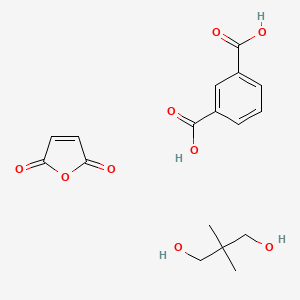
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

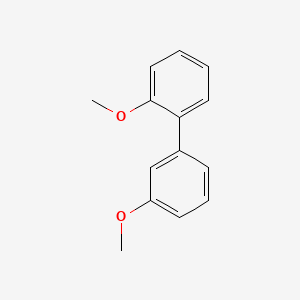
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
